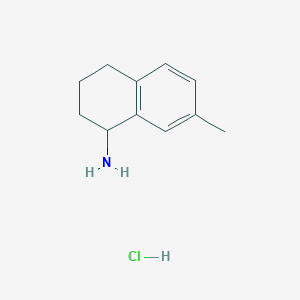

7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

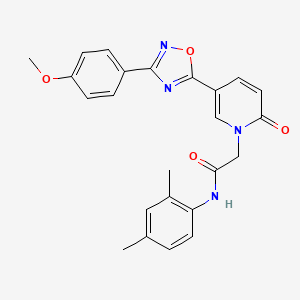

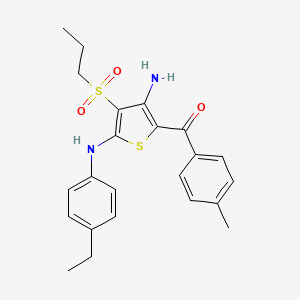

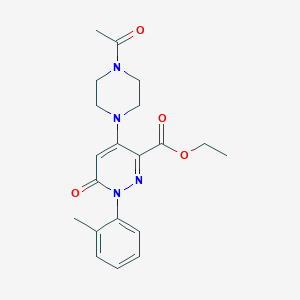

7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is an organic compound with the CAS Number: 1810069-89-6 . It has a molecular weight of 197.71 . The IUPAC name for this compound is 7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is 1S/C11H15N.ClH/c1-8-5-6-9-3-2-4-11(12)10(9)7-8;/h5-7,11H,2-4,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a solid at room temperature . It has a melting point range of 259-262 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties :

- Yi, Cho, and Lee (2005) conducted a study on the synthesis of 4-chloro-5-hydroxy-1H-benzo[g]indoles, exploring the reaction of methyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propenoate with primary amines, which yielded 4-chloro-5-hydroxy-3-methoxycarbonyl-1H-benzo[g]indoles as major compounds (Yi, Cho, & Lee, 2005).

- Göksu et al. (2003) described a synthesis method for 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol, highlighting the process of methylation and Friedel-Crafts acylation (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).

Role in Synthesizing Bioactive Compounds :

- Men Wei-dong (2013) investigated the stereoselective reduction of acyl protected 4-amino-3,4-dihydro-1(2H)-naphthalenone, noting that 1,2,3,4-tetrahydronaphthalen-1-amine and its derivative are important synthetic intermediates for bioactive compounds (Men Wei-dong, 2013).

Stereoselective Process Development :

- Han et al. (2007) developed a multikilogram-scale, stereoselective process for synthesizing (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, a compound related to 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. This process involved the synthesis of sulfinyl imine and its stereoselective reduction (Han, Koenig, Zhao, Su, Singh, & Bakale, 2007).

Pharmacological Research :

- Nichols et al. (1984) explored the synthesis of 2-amino-2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene and its pharmacological properties as a DA1-type dopamine agonist (Nichols, Jacob, Hoffman, Kohli, & Glock, 1984).

Chemical Synthesis Techniques :

- Nguyen et al. (2003) described a method for the regioselective oxidation and acidic hydrolysis of N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide to produce haloindanone derivatives, showcasing a chemical synthesis technique (Nguyen, Corpuz, Heidelbaugh, Chow, & Garst, 2003).

Safety and Hazards

Propiedades

IUPAC Name |

7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-8-5-6-9-3-2-4-11(12)10(9)7-8;/h5-7,11H,2-4,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBRYFDVZWVSGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCC2N)C=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclohexanecarboxamide](/img/structure/B2686342.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-1,10-dimethyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2686346.png)

![1-(4-chlorobenzyl)-3'-(3,4-difluorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2686347.png)

![1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole](/img/structure/B2686348.png)

![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;hydrochloride](/img/structure/B2686358.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2686364.png)